![molecular formula C9H7N3O2S B1416241 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide CAS No. 1019390-60-3](/img/structure/B1416241.png)
4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide
Overview
Description
“4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide” is a derivative of 1,3,4-thiadiazole . It is a part of a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives that have been synthesized to serve as EGFR/HER-2 dual-target inhibitors .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, including “this compound”, involves the design of a series of compounds containing a 6,7-methoxyquinoline structure . The synthesis process of 1,3,4-thiadiazole derivatives has been well-documented in the literature .Molecular Structure Analysis
The molecular structure of “this compound” is based on the 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . The 1,3,4-thiadiazole nucleus is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .Chemical Reactions Analysis
The chemical reactions involving “this compound” are primarily related to its role as an EGFR/HER-2 dual-target inhibitor . The compound can inhibit the kinase activity of EGFR and HER-2 selectively .Scientific Research Applications
Anticancer Properties
4-Hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have been studied for their potential anticancer properties. A study involving the synthesis and evaluation of these derivatives showed promising anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. The study highlighted the synthesis process and identified several compounds with high efficacy, comparable to the standard drug Adriamycin (Tiwari et al., 2017).
Antifungal Activity
Another research focus has been on the antifungal capabilities of this compound compounds. A study described the synthesis of new derivatives and their successful testing for antifungal activity. These compounds were characterized by various spectroscopic methods and showed effectiveness against multiple fungal strains (Narayana et al., 2004).
Nematocidal Activity
Research has also demonstrated the potential nematocidal activity of 1,3,4-thiadiazole amide derivatives. In a study, these compounds showed effective mortality against Bursaphelenchus xylophilus, a nematode species, suggesting their use in agricultural applications (Liu et al., 2022).
Photophysical Properties
The photophysical properties of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives have been explored for their fluorescence characteristics. These studies have found that the derivatives exhibit large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects, making them potential candidates for use in fluorescent dyes or markers (Zhang et al., 2017).
Antibacterial Activity
Some this compound derivatives have been synthesized and evaluated for their in vitro antibacterial activity. These compounds showed good antibacterial properties, indicating their potential use in developing new antibacterial agents (Banday & Rauf, 2008).
Solvent Effects on Molecular Properties
Studies have also been conducted on the effect of solvent polarizability on the keto/enol equilibrium of 1,3,4-thiadiazole derivatives. These studies provide insights into how solvents can affect the molecular properties of these compounds, which is crucial for their application in various fields (Matwijczuk et al., 2017).
Mechanism of Action
Target of Action
The primary targets of 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide are EGFR and HER-2 , which are essential for cancer treatment . These targets are crucial in the regulation of cell growth and survival, making them important targets for anticancer therapies .
Mode of Action
This compound interacts with its targets, EGFR and HER-2, by inhibiting their kinase activity . This inhibition disrupts the signaling pathways regulated by these proteins, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The compound affects the EGFR and HER-2 signaling pathways. These pathways are involved in cell growth, survival, and differentiation. By inhibiting the kinase activity of EGFR and HER-2, the compound disrupts these pathways, leading to decreased cell proliferation and increased cell death .
Pharmacokinetics
The compound’s effectiveness against cancer cell lines suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The molecular and cellular effects of this compound’s action include decreased cell proliferation and increased cell death in cancer cell lines . This is likely due to the compound’s inhibition of EGFR and HER-2 kinase activity, disrupting the signaling pathways that regulate cell growth and survival .
Future Directions
The future directions for “4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide” could involve further exploration of its potential as a dual-target inhibitor of EGFR/HER-2 to inhibit cancer growth and angiogenesis . More research could be conducted to understand its safety profile and to optimize its synthesis process .
properties
IUPAC Name |
4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c13-7-3-1-6(2-4-7)8(14)11-9-12-10-5-15-9/h1-5,13H,(H,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVYEFHMTWKRCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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